The synthesis of 1-(2,3,4-Trifluorophenyl)propan-2-one can be achieved through several methods, with Friedel-Crafts acylation being one of the most common approaches. This method involves the reaction of 2,3,4-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The molecular structure of 1-(2,3,4-Trifluorophenyl)propan-2-one can be represented by its canonical SMILES notation: CC(=O)CC1=C(C=CC(=C1F)F)F
. The structure features:
1-(2,3,4-Trifluorophenyl)propan-2-one participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(2,3,4-Trifluorophenyl)propan-2-one often involves their interaction with biological targets or pathways. While specific mechanisms for this compound are less documented compared to others, its structural features suggest potential interactions with enzyme systems or receptors involved in metabolic pathways.
The presence of fluorine substituents generally enhances metabolic stability and bioavailability in drug candidates. This property is crucial for compounds intended for therapeutic use .
1-(2,3,4-Trifluorophenyl)propan-2-one has diverse applications across various fields:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6